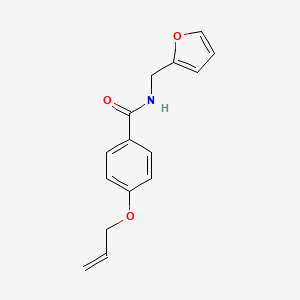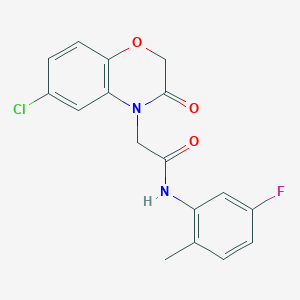![molecular formula C18H19NO4 B4398620 3-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4398620.png)
3-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate
説明
3-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate, also known as ECPP, is a synthetic compound that has been widely used in scientific research. ECPP is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have potential therapeutic effects on various diseases, including cancer, inflammation, and pain.
作用機序
The mechanism of action of 3-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This compound has been shown to selectively inhibit COX-2, which is upregulated in inflammatory conditions and cancer cells. In addition, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which has anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In addition, this compound has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In inflammatory conditions, this compound has been shown to inhibit the production of inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to have analgesic effects by inhibiting the production of prostaglandins, which are involved in pain signaling.
実験室実験の利点と制限
3-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate has several advantages for lab experiments, including its stability, solubility, and selectivity for COX-2. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations, including its potential toxicity and side effects, which may affect the interpretation of experimental results. In addition, this compound may have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research of 3-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate. One direction is to investigate the potential therapeutic effects of this compound on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more selective and potent analogs of this compound that can target specific pathways involved in disease progression. In addition, future research can focus on the development of novel drug delivery systems for this compound, which can improve its bioavailability and reduce its potential toxicity. Finally, further studies are needed to investigate the long-term effects of this compound on human health and to determine its safety profile for clinical use.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and pain. This compound has been shown to have anti-inflammatory and anti-tumor effects by selectively inhibiting COX-2 and activating PPARγ. This compound has several advantages for lab experiments, but also has some limitations that need to be considered. Future research can focus on investigating the potential therapeutic effects of this compound on other diseases, developing more selective and potent analogs of this compound, and improving its delivery systems.
科学的研究の応用
3-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate has been extensively studied for its potential therapeutic effects on various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. This compound has also been studied for its potential analgesic effects in pain management.
特性
IUPAC Name |
[3-[(2-ethoxyphenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-17(20)23-14-9-7-8-13(12-14)18(21)19-15-10-5-6-11-16(15)22-4-2/h5-12H,3-4H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORSWJXOGOMXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B4398544.png)
![2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4398545.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B4398579.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4398584.png)
![3-{[(2-ethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4398591.png)


![4-[4-(3-tert-butylphenoxy)butyl]morpholine hydrochloride](/img/structure/B4398596.png)
![N-cyclopentyl-2-{2-[(diethylamino)sulfonyl]-4,5-dimethylphenoxy}acetamide](/img/structure/B4398599.png)
![2-[(4-methylphenyl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4398613.png)
![4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B4398623.png)
![1-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4398630.png)
